molecular formula C6H14BNO2 B12799715 n,n-Diethyl-1,3,2-dioxaborolan-2-amine CAS No. 24388-27-0

n,n-Diethyl-1,3,2-dioxaborolan-2-amine

Cat. No.: B12799715
CAS No.: 24388-27-0
M. Wt: 142.99 g/mol
InChI Key: LRHSWWUSZBQNQC-UHFFFAOYSA-N
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Description

n,n-Diethyl-1,3,2-dioxaborolan-2-amine: is a boron-containing compound with the molecular formula C6H14BNO2 It is characterized by the presence of a boron atom within a dioxaborolane ring structure, which is bonded to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n-Diethyl-1,3,2-dioxaborolan-2-amine typically involves the reaction of diethylamine with a boronic acid derivative. One common method is the reaction of diethylamine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boron compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the product to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions: n,n-Diethyl-1,3,2-dioxaborolan-2-amine can undergo various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boron hydrides.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenated compounds or other electrophiles in the presence of a base.

Major Products:

    Oxidation: Boronic acids or borates.

    Reduction: Boron hydrides.

    Substitution: Substituted amines or boron-containing compounds.

Scientific Research Applications

Chemistry: n,n-Diethyl-1,3,2-dioxaborolan-2-amine is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.

Biology: In biological research, this compound can be used as a precursor for boron-containing drugs or as a probe for studying boron metabolism in cells.

Medicine: this compound has potential applications in the development of boron neutron capture therapy (BNCT) agents for cancer treatment. BNCT is a type of radiation therapy that targets cancer cells with boron-containing compounds.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism of action of n,n-Diethyl-1,3,2-dioxaborolan-2-amine involves its interaction with various molecular targets. The boron atom can form stable complexes with diols, amines, and other nucleophiles. This property is exploited in the Suzuki-Miyaura coupling reaction, where the boron compound acts as a nucleophile to form carbon-carbon bonds. In biological systems, the compound may interact with cellular components, leading to its potential use in BNCT.

Comparison with Similar Compounds

Similar Compounds:

  • n,n-Dimethyl-1,3,2-dioxaborolan-2-amine
  • n,n-Diethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-amine
  • 1,3,2-Dioxaborolan-2-amine, n,n,4,4,5,5-hexamethyl-

Uniqueness: n,n-Diethyl-1,3,2-dioxaborolan-2-amine is unique due to its specific substitution pattern and the presence of the diethylamine group. This structural feature imparts distinct reactivity and properties compared to other boron-containing compounds. For example, the diethylamine group can enhance the compound’s solubility and reactivity in certain chemical reactions.

Properties

24388-27-0

Molecular Formula

C6H14BNO2

Molecular Weight

142.99 g/mol

IUPAC Name

N,N-diethyl-1,3,2-dioxaborolan-2-amine

InChI

InChI=1S/C6H14BNO2/c1-3-8(4-2)7-9-5-6-10-7/h3-6H2,1-2H3

InChI Key

LRHSWWUSZBQNQC-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)N(CC)CC

Origin of Product

United States

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